2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester
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Overview
Description
2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester is an organoboron compound with the molecular formula C18H20BNO3 and a molecular weight of 309.17 g/mol . This compound is characterized by the presence of a boronic acid ester group, a pyridine ring, and a formyl-substituted phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
The synthesis of 2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal, followed by borylation to introduce the boronic acid ester group.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange to direct the borylation to the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
Chemical Reactions Analysis
2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid ester and an aryl or vinyl halide in the presence of a palladium catalyst. Common reagents include palladium acetate, triphenylphosphine, and a base such as potassium carbonate. The major product is a biaryl or styrene derivative.
Protodeboronation: This reaction involves the removal of the boronic acid ester group, typically using a radical approach. The major product is the corresponding hydrocarbon.
Scientific Research Applications
2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester has a wide range of applications in scientific research:
Medicinal Chemistry: Boronic acid esters are explored as potential drug candidates and drug delivery agents due to their ability to form reversible covalent bonds with biological targets.
Material Science: This compound is used in the development of advanced materials, including polymers and electronic materials.
Biological Research: It is employed in the study of enzyme inhibitors and as a tool for probing biological pathways.
Mechanism of Action
The primary mechanism of action of 2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester involves its participation in Suzuki-Miyaura cross-coupling reactions. The reaction proceeds through the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester can be compared with other boronic acid esters, such as:
2-Fluoropyridine-5-boronic acid pinacol ester: This compound has a similar structure but contains a fluorine atom instead of a formyl group.
Pyridine-4-boronic acid pinacol ester: This compound lacks the formyl-substituted phenyl ring and has different reactivity and applications.
Phenylboronic acid pinacol ester: This simpler boronic acid ester is commonly used in organic synthesis and has different physical and chemical properties.
Properties
IUPAC Name |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-10-16(20-11-15)14-7-5-13(12-21)6-8-14/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIZACUVPSXHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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